HG-10-102-01

LRRK2 Parkinson's disease mutant selectivity

HG-10-102-01 is the first brain-penetrant LRRK2 inhibitor validated for CNS target engagement in vivo. It suppresses LRRK2 Ser910/Ser935 phosphorylation in mouse brain (40% at 30 mg/kg; 70% at ≥50 mg/kg). It inhibits four LRRK2 variants (WT, G2019S, A2016T, G2019S/A2016T) with IC50 values from 3.2–153.7 nM. With only 2 off-target hits among 138 kinases, it is a gold-standard chemical probe recommended for unambiguous target attribution at ≤1 μM. Its short half-life (0.13 h) and 67% oral bioavailability suit pulse-chase designs. Choose HG-10-102-01 for definitive CNS LRRK2 studies.

Molecular Formula C17H20ClN5O3
Molecular Weight 377.8 g/mol
Cat. No. B15602763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHG-10-102-01
Molecular FormulaC17H20ClN5O3
Molecular Weight377.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22)
InChIKeyYEVOZZZLKJKCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HG-10-102-01 for Research Procurement – Potent Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


HG-10-102-01 is a 2,4-diaminopyrimidine derivative that acts as an ATP-competitive, highly selective, and brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2). It potently inhibits both wild-type LRRK2 (IC₅₀ = 20.3 nM) and the Parkinson's disease-associated G2019S mutant (IC₅₀ = 3.2 nM), as well as the A2016T (IC₅₀ = 153.7 nM) and G2019S/A2016T double mutant (IC₅₀ = 95.9 nM) forms, using a recombinant GST-LRRK2 kinase assay at 100 μM ATP [1]. Originally reported by Choi et al. in 2012, HG-10-102-01 was one of the first LRRK2 inhibitors demonstrated to effectively suppress LRRK2 Ser910/Ser935 phosphorylation in mouse brain following intraperitoneal administration, establishing it as a benchmark chemical probe for CNS LRRK2 studies [1][2].

Why Not All LRRK2 Inhibitors Can Substitute for HG-10-102-01 in CNS-Focused Parkinson's Disease Research


LRRK2 inhibitors appear functionally interchangeable in simplistic biochemical IC₅₀ tables, but critical pharmacokinetic and selectivity differences preclude generic substitution when central nervous system (CNS) target engagement is required. HG-10-102-01 was the first LRRK2 inhibitor validated for brain LRRK2 phosphorylation suppression in vivo, a property absent from early tool compounds such as LRRK2-IN-1 and CZC-25146 [1][2]. Moreover, HG-10-102-01 demonstrates graded potency across four clinically relevant LRRK2 variants (WT, G2019S, A2016T, G2019S/A2016T), a breadth not uniformly matched by later-generation inhibitors that may be optimized solely for G2019S [3]. Procurement decisions that disregard these quantitative differentiators risk selecting a compound that fails to engage CNS LRRK2 or does not cover the mutant genotype relevant to the experimental model, invalidating downstream pharmacodynamic and behavioral readouts [3].

HG-10-102-01 Quantitative Differentiator Evidence: Potency, Selectivity, Brain Penetration, and Mutant Coverage Benchmarked Against Comparators


Comprehensive LRRK2 Mutant Isoform Coverage: HG-10-102-01 Inhibits Four Pathophysiologically Relevant Variants in Contrast to Comparators That Lack A2016T Data

HG-10-102-01 is one of the few LRRK2 inhibitors with published IC₅₀ values for all four clinically relevant GST-LRRK2 constructs: wild-type (20.3 nM), G2019S (3.2 nM), A2016T (153.7 nM), and the G2019S/A2016T double mutant (95.9 nM), all determined under identical assay conditions (100 μM ATP, Nictide substrate) [1]. In contrast, the higher-potency inhibitor GNE-7915 (WT IC₅₀ = 1 nM) lacks reported potency data for the A2016T and G2019S/A2016T mutants in the same standardized comparison table, while MLi-2 reports only a G2019S IC₅₀ (0.76 nM) without WT or A2016T data [2][3]. This means HG-10-102-01 provides a fully characterized inhibitory fingerprint across the mutation spectrum relevant to both familial and sporadic Parkinson's disease models, whereas users of GNE-7915 or MLi-2 must assume unverified activity against the A2016T background [3].

LRRK2 Parkinson's disease mutant selectivity A2016T G2019S kinase inhibitor

Kinase Selectivity: HG-10-102-01 Hits Only 2 Off-Targets Across 138–451 Kinases, Differentiating It from Less Selective First-Generation Tool Compounds

At 10 μM, HG-10-102-01 inhibited only 2 out of 138 kinases (MLK1 and MNK2) to >80% of DMSO control in a standard radioactivity-based enzymatic assay (Dundee profiling panel), with IC₅₀ values of 2.1 μM (MLK1) and 0.6 μM (MNK2) — representing >100-fold selectivity over the LRRK2 G2019S IC₅₀ [1]. In a more comprehensive KinomeScan panel of 451 kinases at 1 μM, HG-10-102-01 showed no interactions other than LRRK2[G2019S] and one mutant form of c-Kit (L576P) [1]. In contrast, the first-generation LRRK2 inhibitor LRRK2-IN-1 is documented as 'less selective' with demonstrated cyto- and genotoxicity in comparative studies, and CZC-25146 inhibits PLK4, GAK, TNK1, CAMKK2, and PIP4K2C as additional off-target kinases [2][3]. The Chemical Probes Portal rates HG-10-102-01 as an 'excellent chemical probe' whose 'selectivity profile is outstanding,' recommending use at ≤1 μM in cells to confidently link observed phenotypes to LRRK2 inhibition [1].

kinase selectivity off-target profiling LRRK2 inhibitor chemical probe Dundee panel KinomeScan

Brain Penetration and In Vivo CNS Target Engagement: HG-10-102-01 Was the First Validated Brain-Penetrant LRRK2 Inhibitor, Benchmarking Against Non-Penetrant Comparators

HG-10-102-01 was the first LRRK2 inhibitor demonstrated to inhibit Ser910 and Ser935 phosphorylation in mouse brain following systemic administration—achieving 40% and 70% inhibition of brain LRRK2 phosphorylation at 1 hour post intraperitoneal (i.p.) doses of 30 mg/kg and ≥50 mg/kg, respectively . In a head-to-head comparison on the Sigma-Aldrich datasheet, only HG-10-102-01, but not LRRK2-IN-1 (Cat. No. 438193) or CZC-25146 (Cat. No. 438194), crosses the blood-brain barrier and effectively inhibits brain LRRK2 phosphorylation in mice . CZC-25146 exhibits limited brain penetration of approximately 4% of plasma exposure, while LRRK2-IN-1 is described as having 'low brain penetration' [1]. Although later inhibitors such as GNE-7915, MLi-2, and PF-06447475 are also reported to be brain-penetrant, the quantitative in vivo brain PD data (dose-dependent Ser910/Ser935 inhibition) for these compounds in mouse brain is less extensively published in comparative tabular format [2].

blood-brain barrier CNS target engagement LRRK2 Ser910/Ser935 phosphorylation Parkinson's disease in vivo pharmacodynamics

Oral Bioavailability and Pharmacokinetic Characterization: HG-10-102-01 Demonstrates 67% Oral Bioavailability Despite Short Half-Life, Enabling Flexible Dosing Routes

In male C57BL/6 mice, HG-10-102-01 exhibited 67% oral bioavailability (%F) following a single 10 mg/kg oral dose, with a plasma elimination half-life (T₁/₂) of 0.13 hours and low plasma exposure (AUClast = 74.85 h·ng/mL after 1 mg/kg i.v.) [1][2]. While this short half-life has been noted as a limitation by the Chemical Probes Portal—potentially causing insufficient or extremely short LRRK2 inhibition duration in vivo—the high oral bioavailability differentiates HG-10-102-01 from LRRK2-IN-1 and CZC-25146, which are predominantly administered via intraperitoneal injection in published studies [3]. The short half-life also positions HG-10-102-01 as a preferred tool for acute pulse-chase experimental designs where transient LRRK2 inhibition is desired to study phosphorylation dynamics without sustained target suppression [3].

pharmacokinetics oral bioavailability half-life LRRK2 inhibitor mouse PK CNS drug delivery

Potency Against the G2019S/A2016T Double Mutant: HG-10-102-01 Provides the Only Published IC₅₀ in Multi-Inhibitor Comparison Tables for This Clinically Relevant Genotype

In a standardized multi-inhibitor comparison table published in ACS Med Chem Lett (2015), HG-10-102-01 and PF-06447475 are the only two compounds among eight LRRK2 inhibitors benchmarked that provide IC₅₀ values for both the G2019S/A2016T double mutant and the A2016T single mutant [1]. HG-10-102-01 inhibits the G2019S/A2016T double mutant with an IC₅₀ of 95.9 nM, while GNE-7915 shows an IC₅₀ of 382 nM—a 4-fold weaker inhibitory activity for GNE-7915 against this double mutant [1][2]. TAE684 shows 22 nM for the double mutant but lacks brain penetration. This demonstrates that HG-10-102-01 provides the most balanced potency across WT, G2019S, A2016T, and G2019S/A2016T variants among brain-penetrant inhibitors with published double mutant data [1].

G2019S/A2016T LRRK2 double mutant Parkinson's disease genetics kinase inhibitor mutant selectivity

Optimal Experimental Scenarios for Deploying HG-10-102-01 in Parkinson's Disease and LRRK2 Biology Research


CNS LRRK2 Pharmacodynamic Studies Requiring Quantitative Brain Target Engagement Readouts

HG-10-102-01 is the optimal choice when the primary experimental endpoint is dose-dependent inhibition of LRRK2 Ser910/Ser935 phosphorylation in mouse brain tissue. With published quantitative brain PD data at multiple doses (30–100 mg/kg i.p.), researchers can design studies with calibrated target engagement levels (40% inhibition at 30 mg/kg; 70% at ≥50 mg/kg) . This is directly relevant to Parkinson's disease preclinical models where CNS LRRK2 activity modulation must be confirmed before behavioral or neuropathological assessments. LRRK2-IN-1 and CZC-25146 are unsuitable for this application due to lack of brain penetration [1].

LRRK2 Mutant Profiling Across WT, G2019S, A2016T, and G2019S/A2016T Variants in Cellular Models

For laboratories conducting comparative pharmacology across multiple LRRK2 genotypes, HG-10-102-01 provides the only fully characterized inhibitory profile (WT, G2019S, A2016T, G2019S/A2016T IC₅₀ values) among brain-penetrant LRRK2 inhibitors in published comparison tables . This enables genotype-matched dose selection—for instance, using 0.1–0.3 μM for G2019S-expressing cells vs. 1–3 μM for A2016T-expressing cells—without extrapolating from partial data. GNE-7915 and MLi-2 lack published A2016T IC₅₀ values, creating uncertainty in experimental design for A2016T models [2].

Chemical Biology Experiments Requiring High-Confidence LRRK2 Phenotype Attribution (Kinase Selectivity Applications)

When the scientific goal is to definitively link a cellular phenotype to LRRK2 inhibition, HG-10-102-01's quantified selectivity profile (only 2 off-target hits among 138 kinases at 10 μM; 0 wild-type kinase hits at 1 μM on a 451-kinase KinomeScan panel) supports use as a gold-standard chemical probe [1]. The Chemical Probes Portal recommends its use at ≤1 μM in cells for unambiguous LRRK2 target attribution, a recommendation not extended to LRRK2-IN-1 (which is categorized as less selective and genotoxic) or CZC-25146 (which inhibits at least 5 additional kinases) [2].

Acute Pulse-Chase LRRK2 Signaling Dynamics Studies Leveraging Short Half-Life Kinetics

HG-10-102-01's short plasma half-life (0.13 h) and 67% oral bioavailability make it well-suited for acute pulse-chase experimental designs investigating rapid LRRK2 phosphorylation–dephosphorylation cycling or downstream signaling kinetics [1]. The transient inhibition profile allows washout experiments to monitor signal recovery without sustained target suppression confounding the interpretation of chronic versus acute LRRK2-dependent effects. For chronic dosing studies requiring sustained 24-hour target coverage, alternative inhibitors with longer half-lives (e.g., MLi-2 or PF-06447475) should be considered instead [2].

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